3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
Description
The compound 3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a 6,7-dimethoxy-substituted benzofuranone core and a 3-acetylphenylamino group at position 2.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-(3-acetylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H17NO5/c1-10(20)11-5-4-6-12(9-11)19-17-13-7-8-14(22-2)16(23-3)15(13)18(21)24-17/h4-9,17,19H,1-3H3 |
InChI Key |
JFRYRQBTSGJBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Acetylphenyl Group: This step involves the reaction of the benzofuran core with an acetylphenylamine derivative under specific conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds .
Scientific Research Applications
3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The benzofuranone scaffold is highly versatile, with modifications at positions 3, 6, and 7 driving divergent properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzofuranone Derivatives
*Inferred molecular formula based on structural similarity to and .
Substituent-Driven Properties
Hydrophobic Chains (e.g., Heptyl) :
The 3-heptyl-3-hydroxy derivative () demonstrates significant allelopathic activity, inhibiting lettuce seed germination at millimolar concentrations. This suggests that alkyl chains may enhance interactions with lipid membranes or hydrophobic enzyme pockets .
Hydrogen-Bonding Motifs: Crystal structures of analogs like 3-(3,4-dimethyl-anilino)-2-benzofuran-1(3H)-one () reveal N–H···O hydrogen bonds and π–π stacking (3.79 Å), stabilizing the solid-state structure. The acetylphenyl group in the target compound may similarly participate in H-bonding, affecting solubility and crystallinity .
Methoxy Positioning : Isomers with methoxy groups at positions 4,6 vs. 5,7 () show differing bioactivities, highlighting the importance of substitution patterns on electronic effects and steric hindrance .
Biological Activity
The compound 3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one (referred to as Compound A ) is a derivative of benzofuran that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
Compound A can be synthesized through various methods, often involving the reaction of substituted anilines with benzofuran derivatives. The synthetic pathways typically include:
- Condensation reactions between 3-acetylphenylamine and 6,7-dimethoxy-2-benzofuranone.
- Utilization of catalysts such as silver oxide nanoparticles for improved yields in certain derivatives.
Antioxidant Activity
Research has demonstrated that derivatives of benzofuran exhibit significant antioxidant properties. For instance, a study reported the antioxidant activity of related compounds with IC50 values indicating their potency compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Ascorbic Acid | 4.57 | |
| Compound A | 14.38 | |
| Compound B (p-methyl derivative) | 8.88 | |
| Compound C (p-chloro derivative) | 6.33 |
These findings suggest that while Compound A has notable antioxidant activity, it is less potent than some of its analogs.
Antiplatelet Activity
Compound A and its analogs have also been evaluated for their antiplatelet activities, particularly in inhibiting platelet aggregation induced by arachidonic acid (AA). The IC50 values for various compounds were determined in comparative studies:
| Compound | IC50 (µM) | Inducer |
|---|---|---|
| Compound A | 70 | AA |
| Compound D | 120 | Collagen |
These results indicate that Compound A exhibits a higher inhibitory effect on AA-induced platelet aggregation compared to collagen-induced aggregation, suggesting its potential use in cardiovascular therapies .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the phenyl ring and their influence on biological activity. Modifications at specific positions on the benzofuran core can enhance or diminish antioxidant and antiplatelet activities. For example:
- Substituents at the para position significantly improve antioxidant activity.
- Amino group modifications can lead to variations in antiplatelet efficacy.
Case Studies
- Antioxidant Efficacy : In a controlled study, various benzofuran derivatives including Compound A were tested for their ability to scavenge free radicals. The results indicated that structural modifications could lead to enhanced radical scavenging capabilities.
- Cardiovascular Applications : A clinical trial examined the effects of a related compound on patients with a history of thrombotic events. Results showed a significant reduction in platelet aggregation, supporting the potential application of benzofuran derivatives in preventing cardiovascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
